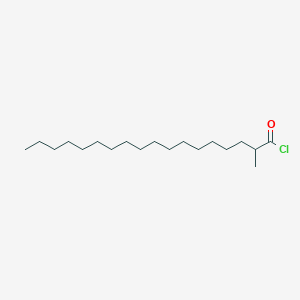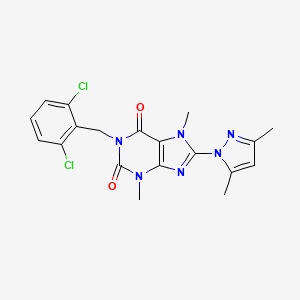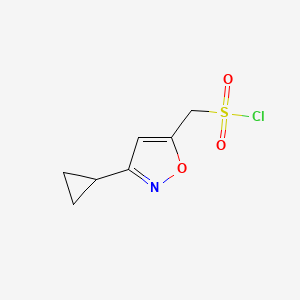
2-Methyloctadecanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyloctadecanoyl chloride is a chemical compound with the molecular formula C19H37ClO and a molecular weight of 316.95 . It is a type of acyl chloride .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 37 hydrogen atoms, one chlorine atom, and one oxygen atom . For a detailed molecular structure, it would be best to refer to a dedicated chemical database or software like MolView .
Aplicaciones Científicas De Investigación
Extraction and Determination of Heavy Metals :
- A study by Habibollahi et al. (2018) developed a novel extraction method using dispersive liquid-liquid microextraction and the solidification of deep eutectic solvent for determining heavy metals in soil and vegetables. This method utilized a green solvent consisting of 1-decyl-3-methylimidazolium chloride and 1-undecanol, offering advantages like material stability and a suitable freezing point near room temperature (Habibollahi et al., 2018).
Microcapsule Preparation with Encapsulated Dodecanol :
- Xiang (2008) conducted research where Poly2-(methacryloyloxy)ethyltrimethylammonium chloride was used to coacervate with acacia for forming microcapsules. This study has significance in the fields like insect pheromone simulation and drug delivery (Xiang, 2008).
Synthesis of Heterocyclic Compounds of Industrial Application :
- Eissa and El-Sayed (2006) explored the synthesis of condensed and noncondensed heterocyclic compounds starting from 2-hydroxyoctadecanoyl chloride. These compounds have potential applications as antimicrobial and surface-active agents in industries like pharmaceuticals and cosmetics (Eissa & El-Sayed, 2006).
Chemical Paint Removers and Interactions with Polyurethane Coatings :
- Young et al. (2014) studied the interactions of methylene chloride with polyurethane coatings, providing insights into the physicochemical aspects of chemical paint removers. Their research is critical for understanding and improving paint stripping processes (Young et al., 2014).
Methyl Chloride as a Gas-Tracer for Stream Reaeration Studies :
- Wilcock (1984) described a method using methyl chloride as a gas-tracer to measure stream reaeration rate coefficients, highlighting its application in environmental studies and water quality management (Wilcock, 1984).
Nitration of Biphenyl Derivatives for Fluorescent Chloride Sensors :
- Das et al. (2021) synthesized a chloride sensor via selective nitration of a biphenyl derivative, demonstrating applications in the field of optical sensing and spectroscopy (Das et al., 2021).
Direcciones Futuras
The future directions of 2-Methyloctadecanoyl chloride would depend on its potential applications. For instance, if it is found to have useful properties in a particular field (e.g., materials science, pharmaceuticals), research might focus on optimizing its synthesis, improving its properties, or exploring new applications .
Propiedades
IUPAC Name |
2-methyloctadecanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37ClO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h18H,3-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCSCLOUYJZOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2791612.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2791616.png)


![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2791623.png)


![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2791627.png)


